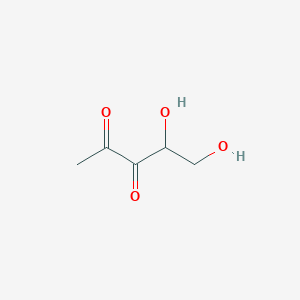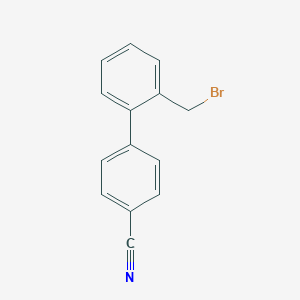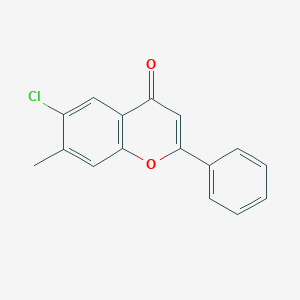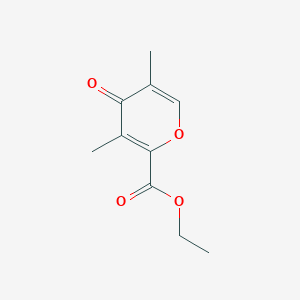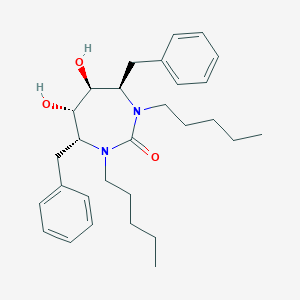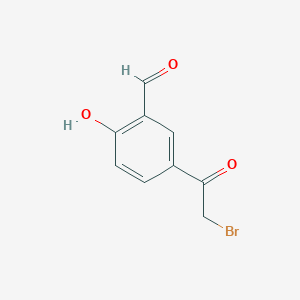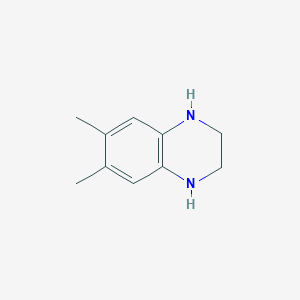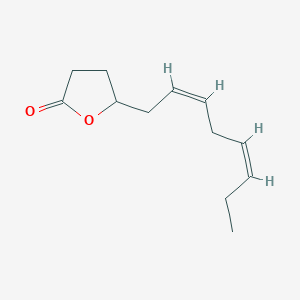
Tuberose lactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tuberose lactone, also known as 3-hydroxy-5-decen-2-one, is a natural lactone compound that is found in tuberose flowers. It has a sweet, floral scent that is widely used in the fragrance industry. Tuberose lactone has also been found to have various biochemical and physiological effects, making it a subject of scientific research in recent years. In
Wissenschaftliche Forschungsanwendungen
Tuberose lactone has been found to have various scientific research applications, including its use as a fragrance ingredient, a flavoring agent, and a potential therapeutic agent. Its sweet, floral scent is widely used in the fragrance industry, and it has been shown to have a positive effect on mood and emotion. Tuberose lactone has also been found to have potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The mechanism of action of tuberose lactone is not fully understood, but it is believed to act on various receptors in the brain and body. It has been shown to bind to the GABA-A receptor, which is involved in the regulation of anxiety and mood. Tuberose lactone has also been found to inhibit the activity of the NF-kB signaling pathway, which is involved in inflammation and cancer.
Biochemische Und Physiologische Effekte
Tuberose lactone has various biochemical and physiological effects, including its ability to modulate neurotransmitter activity, reduce inflammation, and inhibit cancer cell growth. It has been shown to increase the activity of the neurotransmitter GABA, which is involved in the regulation of anxiety and mood. Tuberose lactone has also been found to reduce the production of pro-inflammatory cytokines and inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
Tuberose lactone has several advantages for lab experiments, including its availability, low toxicity, and ability to cross the blood-brain barrier. However, its low solubility in water can make it difficult to work with in some experiments. It is also important to note that the effects of tuberose lactone can vary depending on the concentration and method of administration.
Zukünftige Richtungen
There are several future directions for the study of tuberose lactone, including its potential use as a therapeutic agent for anxiety and mood disorders, as well as its potential as an anti-inflammatory and anti-cancer agent. Further research is needed to fully understand the mechanism of action of tuberose lactone and its effects on the body. Additionally, the development of new synthesis methods and formulations could lead to the creation of more effective and efficient treatments.
Synthesemethoden
Tuberose lactone can be synthesized through various methods, including chemical synthesis and biotransformation. One of the most commonly used chemical synthesis methods is the Piancatelli reaction, which involves the reaction of a β-ketoester with an aldehyde in the presence of a Lewis acid catalyst. Biotransformation of tuberose lactone can be achieved through the use of microorganisms such as Rhodococcus erythropolis, which can convert fatty acids into lactones.
Eigenschaften
CAS-Nummer |
153175-57-6 |
|---|---|
Produktname |
Tuberose lactone |
Molekularformel |
C12H18O2 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
5-[(2Z,5Z)-octa-2,5-dienyl]oxolan-2-one |
InChI |
InChI=1S/C12H18O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h3-4,6-7,11H,2,5,8-10H2,1H3/b4-3-,7-6- |
InChI-Schlüssel |
YNHBLISDDXOUDQ-CWWKMNTPSA-N |
Isomerische SMILES |
CC/C=C\C/C=C\CC1CCC(=O)O1 |
SMILES |
CCC=CCC=CCC1CCC(=O)O1 |
Kanonische SMILES |
CCC=CCC=CCC1CCC(=O)O1 |
Dichte |
0.930-0.938 (15º) |
Physikalische Beschreibung |
Light yellow liquid; slight herbaceous aroma |
Löslichkeit |
Insoluble in water; soluble in propylene glycol and ethyl acetate soluble (in ethanol) |
Synonyme |
TUBEROSELACTONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



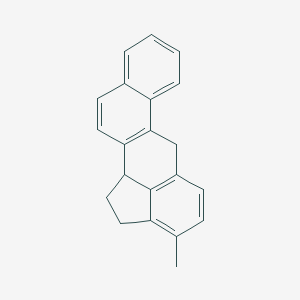
![[3,4,5-Triacetyloxy-6-(2-phenylethoxy)oxan-2-yl]methyl acetate](/img/structure/B114964.png)
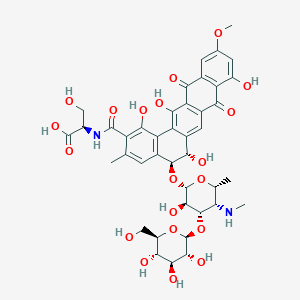
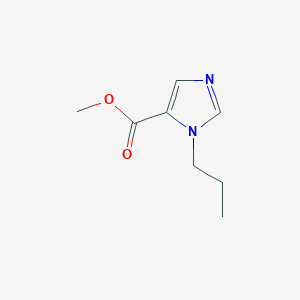
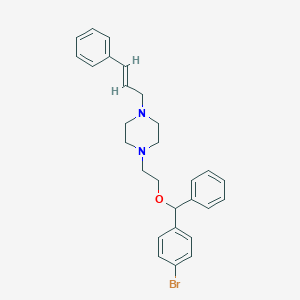
![Methyl 6-[[2-[4-hydroxy-3-[2-hydroxy-5-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]phenyl]phenyl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B114988.png)
